molecular formula C21H21FN2O4 B4720183 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Katalognummer B4720183
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: FZNGPZOREHUZKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as BRL-15572, is a small molecule antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is involved in various physiological processes such as sleep-wake cycle, feeding behavior, and energy metabolism. BRL-15572 has been extensively studied for its potential therapeutic applications in treating various disorders such as insomnia, obesity, and drug addiction.

Wirkmechanismus

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide selectively blocks the orexin-1 receptor, which is a G-protein coupled receptor that is involved in various physiological processes such as sleep-wake cycle, feeding behavior, and energy metabolism. The orexin-1 receptor is predominantly expressed in the lateral hypothalamus and plays a crucial role in regulating wakefulness and feeding behavior. N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide acts as a competitive antagonist of the orexin-1 receptor and prevents the binding of orexin-A and orexin-B, which are the endogenous ligands of the receptor.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase sleep duration and improve sleep quality in animal models of insomnia. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of drug addiction. N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been studied for its potential neuroprotective effects and has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the orexin-1 receptor, which allows for specific targeting of this receptor. Another advantage is its ability to cross the blood-brain barrier, which allows for central nervous system effects. However, one limitation is its relatively short half-life, which may limit its duration of action. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. One direction is the development of more selective and potent antagonists of the orexin-1 receptor. Another direction is the study of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide on sleep, feeding behavior, and drug addiction. Additionally, the potential neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide warrant further investigation. Finally, the development of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide as a therapeutic agent for various disorders such as insomnia, obesity, and drug addiction requires further clinical studies.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various disorders such as insomnia, obesity, and drug addiction. It has been shown to selectively block the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycle and feeding behavior. N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied in animal models of insomnia and has been shown to increase sleep duration and improve sleep quality. It has also been studied in animal models of obesity and has been shown to reduce food intake and body weight. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied in animal models of drug addiction and has been shown to reduce drug-seeking behavior.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-3-1-2-16(11-17)21(26)24-8-6-15(7-9-24)20(25)23-12-14-4-5-18-19(10-14)28-13-27-18/h1-5,10-11,15H,6-9,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNGPZOREHUZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.